Caspase-8 Inhibitor II
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Overview
Description
Z-IETD-fmk: is a potent small-molecule inhibitor of Caspase-8 (CASP8), a key enzyme involved in the initiation of apoptosis, or programmed cell death . This compound is widely used in scientific research to study apoptosis and related cellular processes. The full chemical name of Z-IETD-fmk is N-benzyloxycarbonyl-Ile-Glu(O-ME)-Thr-Asp(O-Me) fluoromethyl ketone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-IETD-fmk involves the following steps:
Peptide Synthesis: The tetrapeptide sequence Ile-Glu(O-ME)-Thr-Asp(O-Me) is synthesized using standard solid-phase peptide synthesis techniques.
Protection and Deprotection: The peptide is protected with a benzyloxycarbonyl (Z) group to prevent unwanted reactions during synthesis.
Fluoromethyl Ketone Addition: The protected peptide is then reacted with a fluoromethyl ketone to form the final compound.
Industrial Production Methods: Industrial production of Z-IETD-fmk follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Peptide Synthesis: Using automated peptide synthesizers to produce the tetrapeptide sequence.
Purification: The synthesized peptide is purified using high-performance liquid chromatography (HPLC) to achieve high purity.
Final Product Formation: The purified peptide is then reacted with fluoromethyl ketone and further purified to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Z-IETD-fmk primarily undergoes the following types of reactions:
Inhibition of Caspase-8: Z-IETD-fmk binds to the active site of Caspase-8, inhibiting its activity.
Induction of Necroptosis: In the absence of Caspase-8 activity, Z-IETD-fmk can induce necroptosis, a form of regulated necrosis.
Common Reagents and Conditions:
DMSO (Dimethyl Sulfoxide): Used as a solvent for preparing stock solutions of Z-IETD-fmk.
Cell Culture Assays: Z-IETD-fmk is commonly used in cell culture assays at concentrations ranging from 6-20 µM.
Major Products Formed: The major product formed from the reaction of Z-IETD-fmk with Caspase-8 is an inactive Caspase-8 enzyme complex .
Scientific Research Applications
Chemistry: Z-IETD-fmk is used to study the chemical properties and inhibition mechanisms of Caspase-8 and related enzymes .
Biology: In biological research, Z-IETD-fmk is used to investigate the role of Caspase-8 in apoptosis and necroptosis. It helps in understanding the molecular pathways involved in cell death .
Medicine: Z-IETD-fmk has potential therapeutic applications in diseases where apoptosis plays a critical role, such as cancer and neurodegenerative disorders .
Industry: In the pharmaceutical industry, Z-IETD-fmk is used in drug discovery and development to identify new therapeutic targets and compounds .
Mechanism of Action
Z-IETD-fmk exerts its effects by binding to the active site of Caspase-8, thereby inhibiting its activity. The tetrapeptide sequence Ile-Glu(O-ME)-Thr-Asp(O-Me) binds preferentially to Caspase-8, while the addition of a benzyloxycarbonyl group, O-methyl side chains, and a fluoromethyl ketone group enhances cell permeability without additional cytotoxic effects . This inhibition of Caspase-8 prevents apoptosis and can lead to the induction of necroptosis .
Comparison with Similar Compounds
Z-VAD-fmk: Another caspase inhibitor that targets multiple caspases, including Caspase-8.
Z-DEVD-fmk: A selective inhibitor of Caspase-3 and Caspase-7.
Uniqueness of Z-IETD-fmk: Z-IETD-fmk is unique in its high selectivity for Caspase-8, making it a valuable tool for studying the specific role of Caspase-8 in apoptosis and necroptosis . Its ability to induce necroptosis in the absence of Caspase-8 activity further distinguishes it from other caspase inhibitors .
Properties
Molecular Formula |
C30H43FN4O11 |
---|---|
Molecular Weight |
654.7 g/mol |
IUPAC Name |
methyl (4R)-5-[[(2S,3R)-1-[[(3R)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2R,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C30H43FN4O11/c1-6-17(2)25(35-30(43)46-16-19-10-8-7-9-11-19)28(41)32-20(12-13-23(38)44-4)27(40)34-26(18(3)36)29(42)33-21(22(37)15-31)14-24(39)45-5/h7-11,17-18,20-21,25-26,36H,6,12-16H2,1-5H3,(H,32,41)(H,33,42)(H,34,40)(H,35,43)/t17-,18+,20+,21+,25+,26-/m0/s1 |
InChI Key |
PHLCQASLWHYEMX-RBMJUQRSSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H](C(=O)N[C@H](CCC(=O)OC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@H](CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)OC)C(=O)NC(C(C)O)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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